1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Übersicht
Beschreibung
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is a compound with the CAS Number: 889451-31-4 and a molecular weight of 161.16 . It is a solid at room temperature and is stored in a dry environment .
Synthesis Analysis
A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is 1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11) .Physical And Chemical Properties Analysis
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is a solid at room temperature . It has a molecular weight of 161.16 .Wissenschaftliche Forschungsanwendungen
-
Biomedical Applications
- Field : Biomedical Research
- Application : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
- Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
-
Synthesis Methods
- Field : Organic Chemistry
- Application : Various synthetic strategies and approaches have been developed for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives .
- Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results : Comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives .
-
Pharmaceutical Applications
- Field : Pharmaceutical Research
- Application : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
-
PPARα Activation
- Field : Biochemistry
- Application : 1H-Pyrazolo[3,4-b]pyridine is used as a skeleton of PPARα agonists .
- Methods : The compound is used to induce a conformational change in helix 12 (H12, also known as AF-2 helix) and organizes the AF-2 surface .
- Results : This provides insight into the design of molecules for treating dyslipidemia .
-
CDK2/cyclin A2 Inhibition
-
Apoptosis Evaluation
- Field : Cell Biology
- Application : Functionalized 1H-Pyrazolo[3,4-b]pyridines are used for histo-morphological evaluation of apoptosis .
- Methods : The sections are de-waxed using xylene, serially hydrated and dehydrated using graded series of ethanol and stained with haematoxylin and eosin .
- Results : The results are evaluated morphologically .
-
Diversity of Substituents
- Field : Organic Chemistry
- Application : The diversity of the substituents present at positions N1, C3, C4, C5, and C6 in 1H-Pyrazolo[3,4-b]pyridines has been analyzed .
- Methods : The analysis covers the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
-
Biological Activity
- Field : Biomedical Research
- Application : The biological activity of 1H-Pyrazolo[3,4-b]pyridines has been studied .
- Methods : The study covers the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
-
Dyslipidemia Treatment
- Field : Medical Research
- Application : 1H-Pyrazolo[3,4-b]pyridine is used as a skeleton of PPARα agonists for treating dyslipidemia .
- Methods : The compound is used to induce a conformational change in helix 12 (H12, also known as AF-2 helix) and organizes the AF-2 surface .
- Results : This provides insight into the design of molecules for treating dyslipidemia .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
1-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVRVNZMKAADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729604 | |
Record name | 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
CAS RN |
889451-31-4 | |
Record name | 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.